4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H4BrClF4O2S . It has a molecular weight of 307.49 . The IUPAC name for this compound is 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4BrClF4O2S/c5-4(9,10)3(7,8)1-2-13(6,11)12/h1-2H2 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Preparation of Organometallic Reagents
The compound has been used in the preparation of organozinc reagents, which serve as intermediates in cross-coupling reactions. For instance, treatment of 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, derived from 4-bromo-3,3,4,4-tetrafluorobut-1-ene, with zinc-silver alloy facilitates zinc insertion at the terminal C(sp3)–Br site, yielding (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. This reagent is thermally stable, easy to handle, and engages in cross-coupling reactions with acyl chlorides or iodoarenes to produce CF2CF2-containing organic molecules with good yields (Kajimoto, Yamada, & Konno, 2021).
Functionalized Organic Molecules Synthesis
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride is instrumental in synthesizing tetrafluoroethylene fragment-containing molecules. The polyfluorinated zinc reagent, prepared by inserting a zinc-silver couple into the CF2-Br bond of this compound, is stable and can be stored for extended periods. This reagent facilitates the easy transmetallation to copper species, which then undergo cross-coupling reactions with various aromatic iodides or acyl chlorides, yielding a broad spectrum of CF2CF2-containing organic molecules (Tamamoto, Yamada, & Konno, 2018).
Novel Coupling Reactions
The versatility of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride extends to its use in novel introduction methods of the tetrafluoroethylene (-CF2CF2-) unit into organic molecules. Its reductive coupling with various carbonyl compounds in the presence of MeLi/LiBr-free at low temperatures results in the formation of adducts in high to excellent yields. This methodology opens avenues for incorporating the tetrafluoroethylene unit into complex organic frameworks, enhancing their utility and application in material science and pharmaceutical synthesis (Konno et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClF4O2S/c5-4(9,10)3(7,8)1-2-13(6,11)12/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPYICAYSTZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride |
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